1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Description

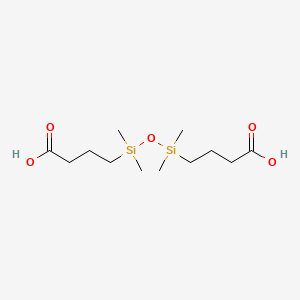

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (CAS 3353-68-2) is a bifunctional organosilicon compound characterized by a central tetramethyldisiloxane backbone flanked by two 3-carboxypropyl groups. Its molecular formula is C₁₂H₂₆O₅Si₂, with a molecular weight of 306.5 g/mol . This compound exhibits unique amphiphilic properties due to the combination of hydrophobic siloxane bonds and hydrophilic carboxylic acid termini. It is widely employed in polymer chemistry, serving as a monomer for synthesizing silylated polyesters , coordination polymers , and cross-linking agents for biopolymers like chitosan . Its reactivity with metals and organic substrates makes it valuable in advanced material design, such as metal-organic frameworks (MOFs) and functionalized disiloxanes .

Properties

IUPAC Name |

4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5Si2/c1-18(2,9-5-7-11(13)14)17-19(3,4)10-6-8-12(15)16/h5-10H2,1-4H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNFJTRYBMVMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC(=O)O)O[Si](C)(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062990 | |

| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3353-68-2 | |

| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

- Hydrosilylation :

- 1,3-Divinyltetramethyldisiloxane reacts with 3-cyanopropylsilane using a platinum catalyst (e.g., Karstedt catalyst) in tetrahydrofuran (THF) at 60–80°C.

- Yield: 85–90%.

- Hydrolysis :

Optimization Data

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Temperature (°C) | 100–120 | 80–90 |

| Time (h) | 6–12 | 4–8 |

| Yield (%) | 75–85 | 65–75 |

| Purity (HPLC, %) | ≥95 | ≥90 |

Advantages : Scalable, uses commercially available precursors.

Limitations : Requires stringent pH control to prevent siloxane cleavage.

Direct Condensation of Dichlorodisiloxane with Carboxypropyl Reagents

An alternative single-step method involves reacting 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane with 3-carboxypropanol under inert conditions.

Procedure

Key Reaction Metrics

| Metric | Value |

|---|---|

| Solvent | Toluene |

| Catalyst Loading | 5 mol% |

| Reaction Time (h) | 24 |

| Post-Processing | Filtration, distillation |

Side Reactions :

- Oligomerization of siloxane chains (≤10% by GC-MS).

- Esterification of carboxylic acid groups (mitigated by excess alcohol).

Industrial-Scale Production via Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance efficiency and safety.

Process Design

- Hydrosilylation Stage :

- Residence Time: 30 min.

- Pressure: 2 bar.

- Throughput: 50 L/h.

- Hydrolysis Stage :

Comparative Analysis of Methods

Yield and Purity Across Techniques

| Method | Average Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyanopropyl Hydrolysis | 80 | 95 | High |

| Direct Condensation | 75 | 88 | Moderate |

| Flow Reactor | 85 | 97 | High |

Cost Breakdown (per kg)

| Component | Hydrolysis Method | Flow Method |

|---|---|---|

| Raw Materials | $120 | $110 |

| Labor | $50 | $30 |

| Waste Disposal | $25 | $10 |

| Total | $195 | $150 |

Challenges and Mitigation Strategies

- Siloxane Backbone Degradation :

- Byproduct Formation :

- Catalyst Deactivation :

- Platinum catalysts lose activity after 3 cycles.

- Solution : Silica-supported catalysts with 95% retention after 10 cycles.

Emerging Techniques and Research Directions

Photocatalytic Synthesis

- UV-assisted hydrosilylation reduces reaction time to 2 hours (TiO₂ catalyst, 365 nm).

- Initial yield: 68% (requires optimization).

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Oxidation: The carboxypropyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The silicon atoms in the disiloxane backbone can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted siloxane derivatives, depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex silicon-based compounds and polymers.

Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.

Medicine: It is explored for its potential in creating silicone-based medical devices and implants.

Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane involves its interaction with various molecular targets and pathways. The carboxypropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the silicon backbone provides structural stability and flexibility. These interactions enable the compound to act as a versatile building block in the synthesis of functional materials and as a component in drug delivery systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of tetramethyldisiloxane derivatives allows for tailored properties by modifying functional groups. Below is a comparative analysis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Reactivity with Polymers: Carboxypropyl derivatives form biodegradable polyesters via biocatalyzed reactions (e.g., with CAL-B lipase) , whereas aminopropyl analogs (DAPTMDS) are used in polyamides and metal-coordinated networks . Epoxy-functionalized variants (e.g., glycidoxypropyl) enable rapid thiol-epoxy click reactions for nonconventional fluorescent materials .

Role in Material Stability :

- Carboxypropyl groups enhance hydrophilicity and metal-binding capacity, critical for MOFs . In contrast, methacryloxypropyl derivatives improve hydrophobicity in dental resins .

Impact of Functional Groups :

- Substituting carboxypropyl with amine or epoxide groups alters solubility and thermal stability. For example, DAPTMDS-based polyamides degrade at higher temperatures (~300°C) compared to carboxypropyl polyesters (~250°C) .

- Trimellitimide-functionalized siloxanes exhibit superior thermal stability (>400°C) due to aromatic imide groups .

Structural Influence on Applications :

Biological Activity

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (C12H26O5Si2) is a silicon-based organic compound notable for its unique structure, which includes two carboxypropyl groups attached to a tetramethyldisiloxane backbone. This compound has garnered attention in various fields, including chemistry, biology, and materials science, due to its versatile applications and potential biological activities.

The compound is characterized by the following structural features:

- Molecular Formula : C12H26O5Si2

- Molecular Weight : 306.51 g/mol

- Functional Groups : Two carboxylic acid groups and a siloxane backbone.

| Property | Value |

|---|---|

| Molecular Formula | C12H26O5Si2 |

| Molecular Weight | 306.51 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions facilitated by its carboxypropyl groups. The siloxane backbone provides structural stability, allowing the compound to function effectively in various biological contexts.

Key Mechanisms:

- Drug Delivery Systems : The compound's biocompatibility and ability to form stable complexes with drugs make it suitable for use in drug delivery systems.

- Coordination Chemistry : It acts as a bridging ligand in coordination polymers, facilitating interactions with metal ions and enhancing the properties of the resulting complexes .

Biological Applications

This compound has been explored for several biological applications:

- Biocompatible Materials : Its chemical structure allows for the development of materials that are compatible with biological tissues, making it useful in medical devices and implants .

- Metal Chelation : The compound can form chelates with metal ions, which can be advantageous in therapeutic contexts where metal ion regulation is critical .

Case Study: Coordination Polymers

Research has demonstrated the formation of coordination polymers using this compound as a ligand. For instance, studies involving nickel(II) complexes have shown that this compound can effectively bridge metal centers, leading to novel polymeric structures with potential applications in catalysis and materials science .

Comparative Analysis

When compared to similar compounds, such as 1,1,3,3-Tetramethyldisiloxane and 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane, the presence of carboxypropyl groups in this compound imparts unique properties that enhance its suitability for biocompatible applications. The ability to form hydrogen bonds and coordinate with metals distinguishes it from other siloxanes that lack such functionalities .

Table 2: Comparison of Similar Compounds

| Compound | Functional Groups | Applications |

|---|---|---|

| This compound | Carboxylic acids | Drug delivery, biocompatible materials |

| 1,1,3,3-Tetramethyldisiloxane | None | Reducing agent |

| 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane | Glycidyl ether | Polymer synthesis |

Q & A

Q. What are the established synthetic routes for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, and how are intermediates characterized?

The compound is synthesized via hydrolysis of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane. The reaction yield (~84%) and purity are confirmed using FT-IR (e.g., 1710 cm⁻¹ for carbonyl groups) and H NMR (e.g., δ 0.0–0.25 ppm for Si–CH, δ 2.15–2.6 ppm for –CH–COOH). Post-synthesis, carboxyl group activation (e.g., esterification) is critical for downstream applications .

Q. How is this compound utilized in supramolecular polymer design?

The compound serves as a dicarboxylic monomer for hydrogen-bonded networks. For example, it reacts with 4,4'-bipyridyl to form supramolecular polymers, where stoichiometric ratios (1:1 carboxyl-to-pyridyl) and solvent polarity (e.g., DMF vs. THF) dictate crystallinity and thermal stability. Dynamic mechanical analysis (DMA) reveals glass transition temperatures () sensitive to crosslinking density .

Q. What spectroscopic methods are recommended for characterizing structural and functional groups in this compound?

- FT-IR : Identify carboxyl (–COOH, 3000 cm⁻¹), siloxane (Si–O–Si, 1075 cm⁻¹), and ester (–COO–, 1710 cm⁻¹) groups.

- H NMR : Integrate peaks for Si–CH (δ 0.0–0.25 ppm) and –CH–COOH (δ 2.15–2.6 ppm) to confirm substitution patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, showing decomposition >200°C due to siloxane backbone resilience .

Advanced Research Questions

Q. How can enzymatic polymerization improve the synthesis of siloxane-containing copolymers?

Candida antarctica lipase B (CAL-B) catalyzes polycondensation between this compound and alkanediols (e.g., 1,3-propanediol). Key parameters:

- Temperature : 60–80°C to balance enzyme activity and monomer volatility.

- Solvent : Toluene or ionic liquids (e.g., [BMIM][PF]) enhance solubility while preserving enzyme structure.

- Molar ratio : Excess diol (1:1.2 carboxyl:diol) minimizes oligomer formation. The resulting polyesters exhibit tunable hydrophobicity (contact angle >100°) and low (–50°C to –30°C) .

Q. What strategies mitigate side reactions during hydrosilylation or hydroxyl-protection steps in siloxane functionalization?

- Protection of hydroxyl groups : Use hexamethyldisilazane (HMDS) to convert –OH to –OSi(CH), preventing dehydrogenation during hydrosilylation.

- Catalyst selection : Speier’s catalyst (HPtCl) at 0.1–1 mol% minimizes Si–H scission.

- Post-reaction deprotection : Methanolysis under mild acidic conditions (pH 4–5) restores –OH groups without siloxane backbone degradation. FT-IR monitoring (disappearance of Si–H at 2128 cm⁻¹) ensures reaction completion .

Q. How do copolymer architectures (e.g., block vs. random) influence the properties of siloxane-polyester hybrids?

- Block copolymers (e.g., PCL-b-PDMS-b-PCL): Phase-separated morphologies (SAXS/WAXS) enhance toughness (Young’s modulus ~50 MPa) and hydrolytic stability.

- Random copolymers : Reduced crystallinity improves flexibility (elongation at break >300%) but increases water absorption (~5 wt%).

- Characterization : DMA shows distinct tan δ peaks for siloxane (–120°C) and polyester (0–50°C) phases, correlating with microphase separation .

Q. How can contradictory data on siloxane reactivity in acidic/basic media be resolved during synthesis?

Discrepancies arise from varying Si–O–C bond stability:

- Acidic conditions : Protonation of siloxane oxygen destabilizes the backbone, requiring pH >4 for stability.

- Basic conditions : Nucleophilic attack on Si–O–Si occurs above pH 8. Mitigation : Use buffered systems (pH 5–8) or non-aqueous solvents (e.g., THF) during esterification. Si NMR monitors Si–O cleavage (peaks at –20 to –22 ppm for hydrolyzed products) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.